![molecular formula C19H12ClN3O3S3 B2998038 (Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 1164551-71-6](/img/structure/B2998038.png)

(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

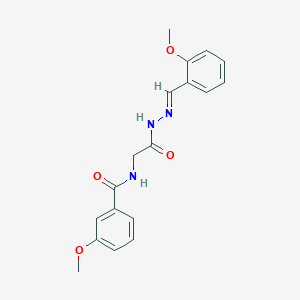

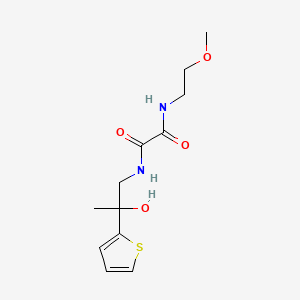

The compound belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They have been evaluated for their in vitro anti-microbial activity .

Synthesis Analysis

The synthesis of these compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds then undergo further reactions to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds has been identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophile addition reaction and Vilsmeier-Haack cyclization .Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The yield is reported to be around 82% .科学的研究の応用

Antimicrobial Agent

The presence of the benzothiazole and benzothiophene moieties in the compound suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains . This compound could be synthesized and tested for its efficacy against a range of pathogenic microorganisms, potentially leading to the development of new antibacterial drugs.

Antitumor Activity

Benzothiazole derivatives have been evaluated for antitumor potential against different cell lines . The specific structure of this compound, with its chloro and sulfamoyl groups, could interact with cancer cell biomolecules, inhibiting growth or inducing apoptosis. Research could focus on its effects on various cancer cell lines to assess its potential as a cancer therapeutic agent.

Drug Discovery

The core structure of this compound is reminiscent of imidazole and triazole derivatives, which are known for their broad range of chemical and biological properties, including their use in drug discovery . This compound could serve as a synthon in the development of new drugs with improved efficacy and reduced side effects.

Organic Synthesis

The prop-2-yn-1-yl group in the compound provides an alkyne functionality that can be utilized in click chemistry reactions, particularly in the Huisgen cycloaddition, to create a variety of novel organic compounds . This application could be valuable in synthesizing complex molecules for pharmaceuticals or materials science.

Supramolecular Chemistry

Due to its potential for hydrogen bonding and its rigid structure, this compound could be used in supramolecular chemistry to create novel host-guest systems . These systems could be further explored for their ability to transport drugs or as sensors for biological molecules.

Fluorescent Imaging

Compounds containing benzothiazole are often fluorescent and can be used in fluorescent imaging . This compound could be tagged to biological molecules or drugs to track their location and concentration in biological systems, aiding in diagnostics and therapeutic monitoring.

作用機序

Target of Action

Benzothiazole and benzoxazole compounds, which are structurally similar to this compound, have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Mode of Action

tuberculosis . The mode of action of these compounds might involve interactions with specific targets that lead to the inhibition of the pathogen’s growth.

Biochemical Pathways

Benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Pharmacokinetics

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These synthetic methods might influence the compound’s bioavailability.

Action Environment

The synthesis of benzothiazole derivatives has been achieved under various conditions, such as different temperatures and reaction times . These factors might influence the compound’s action and stability.

特性

IUPAC Name |

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O3S3/c1-2-9-23-13-8-7-11(29(21,25)26)10-15(13)28-19(23)22-18(24)17-16(20)12-5-3-4-6-14(12)27-17/h1,3-8,10H,9H2,(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJCXHJFNRLNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)

![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)

![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)

![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)